A Technical Guide to the Structure and Utility of tert-Butyl 2-bromobutanoate
A Technical Guide to the Structure and Utility of tert-Butyl 2-bromobutanoate
Abstract
tert-Butyl 2-bromobutanoate is a bifunctional organic molecule of significant interest in synthetic chemistry. It incorporates two key chemical motifs: a sterically hindered tert-butyl ester, which serves as a robust protecting group for the carboxyl function, and an α-bromo substituent, which provides a reactive center for nucleophilic substitution and radical chemistry. This guide provides an in-depth analysis of the compound's molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines a representative synthetic protocol and discusses the inherent reactivity that makes this compound a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. tert-Butyl 2-bromobutanoate is systematically named according to IUPAC nomenclature, and its identity is unequivocally confirmed by its CAS registry number.
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IUPAC Name: tert-butyl 2-bromobutanoate[1]
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Synonyms: 2-Bromobutyric acid tert-butyl ester, tert-Butyl 2-bromobutyrate[2][3]
The molecule's structure features a central four-carbon butanoate chain. The C2 (alpha) carbon is chiral and bears a bromine atom, making it a stereogenic center. The carboxyl group is esterified with a bulky tert-butyl group. This combination of features dictates its chemical behavior and physical properties.
Caption: 2D Structure of tert-Butyl 2-bromobutanoate.
A summary of its key physicochemical properties is presented in Table 1. This data is critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.
Table 1: Physicochemical Properties of tert-Butyl 2-bromobutanoate
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 223.11 g/mol | [1][2] |
| Density | 1.2 g/cm³ | ChemicalBook |
| Boiling Point | 72-76 °C at 12 mmHg | ChemicalBook |
| Refractive Index | 1.4410 | ChemicalBook |
| Molecular Formula | C₈H₁₅BrO₂ |[1][2] |
Synthesis and Mechanistic Considerations
The synthesis of tert-butyl esters, particularly from sterically hindered or sensitive carboxylic acids, is a common challenge in organic synthesis. The preferred method for preparing tert-Butyl 2-bromobutanoate involves the acid-catalyzed esterification of 2-bromobutyric acid. The use of isobutene or tert-butanol as the tert-butyl source is common. The following protocol is a representative example adapted from established procedures for similar esters.[4][5]
Representative Synthesis Workflow
Caption: General workflow for the synthesis of tert-Butyl 2-bromobutanoate.
Experimental Protocol: Synthesis of tert-Butyl 2-bromobutanoate
Materials:
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2-Bromobutyric acid
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tert-Butanol (5 equivalents)
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Magnesium sulfate (anhydrous, 4 equivalents)
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Dichloromethane (DCM, dry)
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Sulfuric acid (concentrated, catalytic amount)
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Saturated sodium bicarbonate solution
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a solution of 2-bromobutyric acid (1 eq.) in dry dichloromethane, add anhydrous magnesium sulfate (4 eq.) and tert-butanol (5 eq.).
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Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
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Reaction: Vigorously stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the resulting crude oil by silica gel column chromatography to afford the pure tert-Butyl 2-bromobutanoate.
Causality and Expertise: The use of a dehydrating agent like magnesium sulfate is crucial to drive the esterification equilibrium towards the product side by removing the water formed during the reaction. The bulky tert-butyl group prevents the use of simpler esterification methods that may work for less hindered alcohols. The acidic workup must be avoided as the tert-butyl ester is labile to strong acids.
Spectroscopic Characterization and Structural Verification
Unequivocal structural confirmation is paramount. While primary spectra for this specific compound are not publicly available without database access, its spectroscopic signature can be reliably predicted based on the well-understood behavior of its constituent functional groups and data from analogous structures.[6][7][8][9]
Table 2: Predicted Spectroscopic Data for tert-Butyl 2-bromobutanoate
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale & Notes |
|---|---|---|---|
| ¹H NMR | -CH₃ (ethyl) | ~1.0 ppm (t) | Triplet due to coupling with adjacent -CH₂. |
| -CH₂- | ~2.0 ppm (m) | Complex multiplet due to coupling with both -CH₃ and -CH(Br). | |
| -CH(Br)- | ~4.2 ppm (t) | Triplet due to coupling with adjacent -CH₂. Downfield shift due to electronegative Br. | |
| -C(CH₃)₃ | ~1.5 ppm (s) | Singlet, 9H integration. Characteristic signal for a tert-butyl group. | |
| ¹³C NMR | -C H₃ (ethyl) | ~12 ppm | |
| -C H₂- | ~35 ppm | ||
| -C H(Br)- | ~50 ppm | Carbon attached to electronegative bromine. | |
| -C =O | ~170 ppm | Carbonyl carbon of an ester. | |
| -C (CH₃)₃ | ~82 ppm | Quaternary carbon of the tert-butyl ester. | |
| -C(C H₃)₃ | ~28 ppm | Methyl carbons of the tert-butyl group. | |
| IR | C=O stretch | ~1730 cm⁻¹ | Strong, sharp absorption characteristic of an ester carbonyl. |
| C-H stretch | 2850-3000 cm⁻¹ | Aliphatic C-H bonds. | |
| C-O stretch | 1150-1250 cm⁻¹ | Characteristic ester C-O stretches. | |
| C-Br stretch | 550-650 cm⁻¹ | Carbon-bromine bond vibration. | |
| MS | [M]⁺, [M+2]⁺ | 222, 224 | Molecular ion peaks showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).[9] |
| | Fragment | 57 | Base peak corresponding to the stable tert-butyl cation, [C(CH₃)₃]⁺, from cleavage of the ester C-O bond.[10] |
Reactivity and Synthetic Applications
The synthetic utility of tert-Butyl 2-bromobutanoate arises from the distinct reactivity of its two primary functional domains: the electrophilic α-carbon and the sterically protected ester.
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Nucleophilic Substitution at C2: The carbon atom bearing the bromine is electrophilic and is susceptible to Sₙ2 reactions. This allows for the facile introduction of a wide range of nucleophiles (e.g., azides, cyanides, amines, thiolates), enabling the construction of diverse α-substituted butanoate derivatives.
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Ester as a Protecting Group: The tert-butyl ester is highly stable under basic, neutral, and mildly acidic conditions. This robustness allows chemists to perform extensive modifications at the C2 position or elsewhere in the molecule without affecting the carboxyl group. When desired, the ester can be cleanly cleaved under strongly acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free carboxylic acid.
This dual functionality makes it a valuable intermediate in multi-step syntheses.
Caption: Key reaction pathways for tert-Butyl 2-bromobutanoate.
Conclusion
tert-Butyl 2-bromobutanoate is a strategically important building block for organic synthesis. Its structure, defined by a chiral α-bromo center and a stable tert-butyl ester, offers a reliable platform for introducing the butanoate moiety into complex molecules. A comprehensive understanding of its synthesis, spectroscopic properties, and predictable reactivity is essential for its effective application in research and development, particularly within the pharmaceutical and materials science sectors.
References
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PubChem. (n.d.). tert-Butyl (R)-2-bromobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromobutane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-bromobutane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of 2-bromobutane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromobutane. Retrieved from [Link]
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Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
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- 7. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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